molecular formula C11H9ClFNO3 B1469272 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid CAS No. 1410085-77-6

1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid

Cat. No. B1469272
M. Wt: 257.64 g/mol
InChI Key: AHWMVAYSFOPQMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, the core structure of the compound, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid is defined by its molecular formula, C11H9ClFNO3. The azetidine core is a four-membered heterocycle, which is more stable than related aziridines due to a considerable ring strain .


Chemical Reactions Analysis

Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Pharmacological Properties

1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid and its derivatives have been explored for their potential in various pharmacological applications. For example, azetidinones encompassing benzothiazole structures have been synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These compounds exhibit promising pharmacological properties due to their unique structural features (Gurupadayya et al., 2008).

Chemical Synthesis Techniques

The chemical synthesis of related compounds involves intricate techniques that offer insights into the reactivity and selectivity of organolithium reagents with halobenzoic acids. These methodologies highlight the nuanced differences in reaction pathways based on the halogen present and have implications for the synthesis of complex molecules, including those related to 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid (Gohier et al., 2003).

Herbicidal Activity

Research into similar compounds, such as 3-chloro-4-fluorobenzoylthiourea, has demonstrated significant herbicidal activity, suggesting that derivatives of 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid could have potential applications in agriculture for the control of weeds and other undesired flora (Liu Chang-chun, 2006).

S1P1 Receptor Agonism

In the realm of medicinal chemistry, optimization of related compounds has led to the discovery of potent S1P1 receptor agonists with minimal activity at S1P3. Such compounds, including analogs of 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid, are of interest for their potential to modulate immune responses and have implications for the treatment of conditions like multiple sclerosis (Lanman et al., 2011).

Antibacterial and Antifungal Properties

The synthesis of N-substituted-3-chloro-2-azetidinones, which are structurally related to 1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid, has been explored for their antibacterial and antifungal properties. These compounds have shown promising activity against various bacterial and fungal strains, indicating their potential for development into novel antimicrobial agents (Chavan & Pai, 2007).

properties

IUPAC Name

1-(2-chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(13)9(7)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWMVAYSFOPQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorobenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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